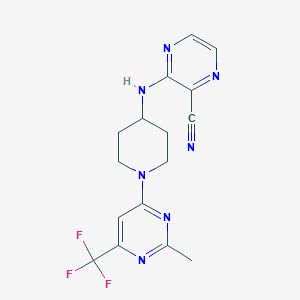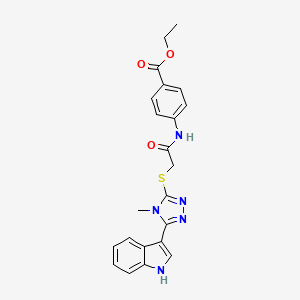![molecular formula C19H19BrClN3OS B2415689 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide CAS No. 391865-98-8](/img/structure/B2415689.png)
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its adamantyl group, which is a bulky, diamond-like structure, and its halogenated benzamide moiety. These structural features contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Halogenation of the Benzamide: The benzamide moiety can be halogenated using bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the halogens.
Oxidation/Reduction: Altered thiadiazole derivatives with modified electronic properties.
Hydrolysis: Formation of carboxylic acids and amines from the benzamide moiety.
Aplicaciones Científicas De Investigación
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties due to the thiadiazole ring.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to the adamantyl group.
Mecanismo De Acción
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability. The halogenated benzamide moiety can facilitate binding to target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide: Lacks the halogen substituents, resulting in different chemical and biological properties.
5-(1-adamantyl)-1,3,4-thiadiazole derivatives: Similar core structure but different substituents, leading to varied activities.
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is unique due to its combination of the adamantyl group, thiadiazole ring, and halogenated benzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3OS/c20-13-1-2-15(21)14(6-13)16(25)22-18-24-23-17(26-18)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12H,3-5,7-9H2,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWOWGLVEMIAGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=C(C=CC(=C5)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2415610.png)




![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)

![3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2415620.png)



![5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2415627.png)
![N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B2415628.png)
